molecular formula C22H22N4O4S2 B2665889 N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-18-7

N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2665889
CAS No.: 954040-18-7
M. Wt: 470.56
InChI Key: GGPBAXXWDNQKPQ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, often using a methoxyphenylamine derivative.

    Formation of the Acetamide Group: This step involves the acylation of an aniline derivative to form the acetamide group.

    Coupling Reactions: The final step typically involves coupling the thiazole derivative with the acetamidophenyl derivative under conditions that promote the formation of the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may exhibit bioactivity that can be harnessed for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. The thiazole ring and the acetamide group are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-((4-(2-((4-hydroxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(3-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may offer unique properties such as enhanced bioavailability, increased binding affinity to certain biological targets, or improved stability under physiological conditions. The presence of the methoxy group could also influence its pharmacokinetic and pharmacodynamic profiles, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPBAXXWDNQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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